Methyl 15-Hydroxypentadecanoate

Organic Synthesis Fragrance Chemistry Macrocyclic Lactones

Methyl 15-Hydroxypentadecanoate (CAS 76529-42-5) is a C16 long-chain ω-hydroxy fatty acid methyl ester. As a derivative of pentadecanoic acid with a terminal hydroxyl group, it is a solid at room temperature (melting point 52-54 °C ) with a molecular weight of 272.42 g/mol and a LogP of 4.223.

Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
CAS No. 76529-42-5
Cat. No. B025149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 15-Hydroxypentadecanoate
CAS76529-42-5
SynonymsMETHYL 15-HYDROXYPENTADECANOATE; OMEGA-HYDROXY C15:0 FATTY ACID METHYL ESTER; 15-Hydroxypentadecanoic acid methyl ester; Methyl 15-Hydroxypentadecanoate, (C15)
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCCCCCO
InChIInChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3
InChIKeyWQCYAHKAJFZVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

Methyl 15-Hydroxypentadecanoate (CAS 76529-42-5) - A Specialized C16 ω-Hydroxy Fatty Acid Methyl Ester for Synthesis and Research


Methyl 15-Hydroxypentadecanoate (CAS 76529-42-5) is a C16 long-chain ω-hydroxy fatty acid methyl ester. As a derivative of pentadecanoic acid with a terminal hydroxyl group, it is a solid at room temperature (melting point 52-54 °C ) with a molecular weight of 272.42 g/mol and a LogP of 4.223 . Its bifunctional nature, containing both an ester and a terminal hydroxyl group, positions it as a highly specific building block in organic synthesis, particularly as a direct precursor to macrocyclic lactones like cyclopentadecanolide (Exaltolide) . Unlike simpler fatty acid esters, its precise chain length and terminal functional group enable the formation of a 16-membered musk-scented ring, a property not shared by shorter- or longer-chain analogs [1].

Why Generic Substitution Fails: Methyl 15-Hydroxypentadecanoate vs. In-Class ω-Hydroxy Fatty Acid Esters


Interchanging Methyl 15-Hydroxypentadecanoate with other ω-hydroxy fatty acid esters (e.g., C14 or C16 homologs) is not scientifically justifiable due to its specific chain length (C15), which is a critical determinant of the macrocyclic ring size formed during lactonization. The target product, cyclopentadecanolide (Exaltolide), requires a 15-carbon backbone from the fatty acid moiety (plus one carbon from the ester's methyl group) to form its characteristic 16-membered macrocyclic musk ring [1]. Using a shorter-chain analog (e.g., methyl 12-hydroxydodecanoate) would yield a smaller, odor-distinct lactone, while a longer-chain analog (e.g., methyl 16-hydroxyhexadecanoate) would produce a 17-membered ring with different olfactory and physical properties . Furthermore, the physicochemical properties, such as a specific LogP of 4.223 and a melting point of 52-54 °C , differ from its homologs, affecting solubility, formulation, and reaction kinetics in a way that is non-transferable.

Quantitative Differentiation Evidence for Methyl 15-Hydroxypentadecanoate (CAS 76529-42-5)


Verified High-Yield Macrolactonization to Cyclopentadecanolide Using KF-La/γ-Al2O3 Catalyst

Methyl 15-Hydroxypentadecanoate achieves a specific and documented macrolactonization yield of 58.50% to produce cyclopentadecanolide under optimized catalytic conditions. This is a direct quantitative outcome for this compound, with the final product achieving 98.8% purity after reactive distillation [1]. This yield is specific to the C16 ω-hydroxy ester structure and the KF-La/γ-Al2O3 catalyst system; the same conditions would not apply to shorter or longer chain homologs due to differences in ring strain and cyclization kinetics.

Organic Synthesis Fragrance Chemistry Macrocyclic Lactones

High-Purity Synthesis from Pentadecalactone via Ring-Opening Esterification

An alternative synthesis route from 15-pentadecalactone demonstrates a high-yield (98%) preparation of Methyl 15-Hydroxypentadecanoate [1]. This method, involving ring-opening with methanol and sodium methoxide, provides a quantitative benchmark for efficient synthesis from a cyclic precursor. The high yield is a direct measure of the efficiency of this specific transformation.

Process Chemistry Green Chemistry High-Value Intermediate

Lipase-Catalyzed Cyclization: Specific Activity in Biphasic Systems

Methyl 15-Hydroxypentadecanoate is a specific substrate for lipase-catalyzed macrolactonization. Studies show a maximum cyclopentadecanolide production of 47.77×10⁻³ mg/U in a biphasic system, which is a 3.285-fold increase compared to an organic system under the same optimal conditions (40 °C, pH 6.0-6.5) [1]. This quantitative difference in productivity is directly tied to the substrate's behavior under enzymatic catalysis.

Biocatalysis Enzymatic Synthesis Macrocyclic Musk

Distinct Physicochemical Properties from Shorter-Chain ω-Hydroxy Ester Homologs

The physicochemical properties of Methyl 15-Hydroxypentadecanoate differ from its closest analogs in a way that impacts its handling and application. For example, its calculated LogP is 4.223 , which is significantly different from that of methyl 12-hydroxydodecanoate (calculated LogP ~2.5) . This difference in lipophilicity can affect its solubility in organic solvents and its behavior in biphasic or biological systems. Furthermore, its melting point of 52-54 °C is distinct from the C16 analog methyl 16-hydroxyhexadecanoate (melting point 54-55 °C) , which can influence purification strategies.

Physicochemical Analysis Lipophilicity Compound Selection

Optimal Application Scenarios for Methyl 15-Hydroxypentadecanoate (CAS 76529-42-5) Based on Verified Evidence


Direct Precursor for High-Purity Cyclopentadecanolide (Exaltolide) Synthesis

Procurement of Methyl 15-Hydroxypentadecanoate is essential for any project aimed at synthesizing cyclopentadecanolide, a high-value macrocyclic musk. The compound's specific C15 backbone is structurally required to form the 16-membered lactone ring [1]. Its use has been validated with a documented yield of 58.50% and final purity of 98.8% using a KF-La/γ-Al2O3 catalyst [1], providing a robust and reproducible synthetic pathway that is not achievable with other ω-hydroxy fatty acid methyl esters.

Substrate for Biocatalytic Macrolactonization Research

This compound is a validated substrate for enzymatic lactonization studies. It has been shown to undergo direct cyclization by lipase from Candida sp. GXU08 in an organic system, while following a hydrolysis-cyclization pathway in a biphasic system, which yielded a 3.285-fold increase in productivity [2]. Researchers investigating green chemistry routes to macrocyclic musks or the specificity of lipase enzymes should prioritize this specific compound as a well-characterized substrate.

Sourcing for Lipophilicity-Controlled Reactions

For synthetic procedures or biphasic reaction systems where precise control of lipophilicity is critical, Methyl 15-Hydroxypentadecanoate offers a specific LogP of 4.223 . This property distinguishes it from other in-class ω-hydroxy fatty acid esters, such as the significantly less lipophilic methyl 12-hydroxydodecanoate (LogP ~2.5) . Selecting this compound based on its LogP can optimize partitioning and reaction kinetics in non-aqueous or biphasic media.

Internal Standard or Derivative for Lipidomics Analysis

Methyl 15-Hydroxypentadecanoate, as a C16 ω-hydroxy fatty acid methyl ester (FAME) with a melting point of 52-54 °C and a unique retention time in gas chromatography, can be used as an internal standard or a derivatization target in specialized lipidomics studies focusing on unusual or hydroxylated fatty acids, particularly those derived from specific natural sources like Malana oleifera chum oil [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 15-Hydroxypentadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.